Heptanoyl Thio-PC
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H64NO6PS |
|---|---|
Molecular Weight |
609.9 g/mol |
IUPAC Name |
[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1 |
InChI Key |
HWBAKTCCNWQOTL-SSEXGKCCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of Heptanoyl Thio Pc
Strategies for Heptanoyl Thio-PC Synthesis
The creation of thioester-containing phospholipids (B1166683) like this compound involves stereospecific construction of the glycerol (B35011) backbone and specific formation of the thioester linkage.
Achieving the correct stereochemistry is critical for synthesizing biologically relevant phospholipid analogs. Chiral synthesis ensures that the molecule mimics the natural sn-glycero-3-phosphocholine backbone.
One established method for the chiral synthesis of a related dithiolester analog, 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphocholine, begins with D-mannitol, a readily available chiral starting material. nih.gov The process involves converting D-mannitol into 1-trityl-sn-glycerol. nih.gov This intermediate then undergoes tosylation, followed by a displacement reaction with potassium methyl xanthate to yield a trithiocarbonate. nih.gov Reductive cleavage of this compound produces a 1,2-dithiol, which is subsequently acylated, detritylated, and finally esterified with choline (B1196258) phosphate (B84403) to yield the final dithio-phosphatidylcholine analog. nih.gov The chiral purity of the product can be confirmed through enzymatic hydrolysis by phospholipase A2, with studies showing purities as high as 95%. nih.gov
An alternative "one-pot" synthesis strategy utilizes the catalytic asymmetric epoxidation of allyl alcohol to produce either (R)- or (S)-trityl-glycidol, depending on the diisopropyl tartrate enantiomer used with the titanium catalyst. nih.gov This chiral epoxide serves as a versatile intermediate. nih.gov For instance, nucleophilic opening of the epoxide with thiodecanoic acid can yield a 1-S-decanoyl-3-O-trityl-1-thio-glycerol, a precursor for synthesizing 1-thio-sn-glycero-3-phosphocholine analogs. nih.gov Opening the epoxide with methyl xanthate provides a route to 1,2-dithio-sn-glycero-3-phosphocholine derivatives. nih.gov
The formation of the thioester bond is a key step in the synthesis of compounds like this compound. In the context of glycerophospholipid synthesis, this is typically achieved through the acylation of a thiol group. Following the creation of a chiral glycerol backbone containing one or two thiol moieties, these thiols are acylated using an activated form of the desired fatty acid, such as an acyl chloride or by using a coupling agent.
In biological systems, acyltransferases utilize fatty acyl-CoAs or fatty acyl-acyl carrier protein (ACP) thioesters as acyl donors to esterify the glycerol-3-phosphate backbone. nih.gov While this is an enzymatic process, it highlights the use of activated thioesters as intermediates in the formation of glycerolipids. nih.govnih.gov Chemical synthesis mimics this by reacting a thiol with a sufficiently reactive acyl donor to form the stable C-S-CO bond of the thioester.
Analog Synthesis and Structural Modifications Pertinent to this compound
Structural modifications to the basic thioester phospholipid scaffold, particularly at the sn-1 and sn-2 positions, are used to probe enzyme specificity and function. This compound itself is an analog designed to have specific properties compared to its dithio counterparts.
This compound is a structural analog of the more commonly used PLA2 substrate, 1,2-bis(heptanoylthio) glycerophosphocholine, also known as Dithis compound. chemicalbook.comcaymanchem.comchemicalbook.com The primary difference lies in the substituent at the sn-1 position. chemicalbook.comcaymanchem.com In this compound, the sn-1 position contains an ether-linked saturated C16 alkyl chain, whereas the sn-2 position holds the heptanoyl thioester. chemicalbook.comcaymanchem.comchemicalbook.com In contrast, Dithis compound possesses heptanoyl thioesters at both the sn-1 and sn-2 positions. nih.govwindows.netcaymanchem.com
This single modification has a significant impact on its interaction with phospholipase A2 enzymes. Research shows that porcine pancreatic and bee venom sPLA2 enzymes display 10 to 13 times less activity when assayed with this compound compared to Dithis compound. chemicalbook.comcaymanchem.comchemicalbook.com This suggests a strong preference by these enzymes for a hydrolyzable ester or thioester linkage at the sn-1 position, or that the bulky C16 ether group at the sn-1 position sterically hinders the enzyme's access to the sn-2 thioester.
| Feature | This compound | Dithis compound |
|---|---|---|
| Structure at sn-1 | Ether-linked C16 alkyl chain | Heptanoyl thioester |
| Structure at sn-2 | Heptanoyl thioester | Heptanoyl thioester |
| Relative sPLA2 Activity | 1x (Baseline) | 10-13x higher |
The length and saturation of the acyl chains in phospholipid analogs are critical determinants of their physicochemical properties and biological function. This compound and its diheptanoyl counterpart are considered short-chain phospholipids. nih.gov
Acyl Chain Length: Short-chain phospholipids, typically those with acyl chains of 6 to 8 carbon atoms, exhibit detergent-like properties and tend to form micelles in aqueous solutions rather than bilayers. Dithis compound, for example, has a critical micellar concentration (CMC) of approximately 0.17 mM. nih.govwindows.net This property is essential for its use in PLA2 assays, as many phospholipases act at the lipid-water interface of aggregates like micelles. nih.govmdpi.com The rate at which phospholipids desorb from a bilayer is also strongly affected by acyl chain length, a key factor in inter-membrane lipid transfer. nih.govresearchgate.net
The stability of the thioester bond itself can be influenced by the length of the attached acyl chain. Studies on acyl-carrier proteins have shown a positive correlation between acyl chain length and the rate of spontaneous hydrolysis of the thioester bond. nih.gov A dramatic increase in hydrolysis rate was observed for fatty acids longer than 15 carbons, suggesting that longer chains may lead to greater exposure of the thioester bond to the solvent. nih.gov
| Acyl Chain Property | Effect on Phospholipid Analog | Example/Finding |
|---|---|---|
| Short Chain Length (e.g., C7) | Forms micelles, detergent-like properties | Dithis compound has a CMC of 0.17 mM. nih.govwindows.net |
| Increasing Chain Length | Decreases rate of desorption from bilayers | The rate of desorption from POPC bilayers is strongly dependent on acyl chain length. nih.govresearchgate.net |
| Increasing Chain Length | Increases rate of spontaneous thioester hydrolysis | Hydrolysis rate increases significantly for acyl chains longer than 15 carbons in acyl-carrier proteins. nih.gov |
Saturation: The heptanoyl group in this compound is a saturated acyl chain. The presence of saturated versus unsaturated acyl chains significantly alters the packing of phospholipids in a membrane, which in turn affects membrane fluidity. lipotype.com Introducing a cis-double bond (unsaturation) creates a kink in the acyl chain, disrupting tight packing and increasing membrane fluidity. tulane.edu While this compound's primary use is as a soluble substrate, if it were incorporated into a lipid bilayer, its saturated chains would contribute to a more ordered, less fluid membrane environment compared to an analog with unsaturated chains.
Iii. Enzymatic Interactions and Reaction Mechanisms of Heptanoyl Thio Pc
Heptanoyl Thio-PC as a Substrate for Phospholipase A2 Enzymes
This compound is a synthetic analog of phosphatidylcholine specifically designed as a chromogenic substrate for Phospholipase A2 (PLA2) enzymes. medchemexpress.comcaymanchem.com It incorporates a thioester bond at the sn-2 position instead of the typical ester bond found in natural phospholipids (B1166683). caymanchem.com This modification is central to its function in enzymatic assays, as the hydrolysis of this thioester linkage by PLA2 releases a free thiol, which can be readily detected. caymanchem.com
The enzymatic action of Phospholipase A2 on this compound follows the general mechanism of phospholipid hydrolysis characteristic of this enzyme superfamily. nih.govmdpi.com PLA2 enzymes catalyze the cleavage of the fatty acyl bond specifically at the sn-2 position of glycerophospholipids. nih.govnih.govnih.govijbs.com In the case of this compound, this involves the hydrolysis of the sn-2 thioester bond.
The catalytic mechanism for most sPLA2 enzymes, which readily utilize this substrate, involves a highly conserved His/Asp catalytic dyad and a calcium ion (Ca²⁺) that is essential for catalysis. nih.govnih.govijbs.com The process can be summarized as follows:
Binding: The enzyme binds to the substrate interface, such as micelles formed by this compound. mdpi.comnih.gov A calcium ion, coordinated within a conserved binding loop of the enzyme, interacts with the phosphate (B84403) group of the substrate, orienting it correctly within the active site. nih.gov
Catalysis: A water molecule, activated by the histidine residue (e.g., His-48 in many sPLA2s) of the catalytic dyad, performs a nucleophilic attack on the carbonyl carbon of the thioester bond at the sn-2 position. nih.govmdpi.com
Thiol Release: This attack leads to the cleavage of the thioester bond, releasing two products: a lysophospholipid analog (1-O-hexadecyl-sn-glycero-3-phosphocholine) and a heptanethiol. caymanchem.comnih.gov
Detection: The released thiol is the key to the assay. It readily reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which is included in the reaction mixture. caymanchem.com This reaction produces a colored product, 2-nitro-5-thiobenzoate, which can be measured spectrophotometrically, typically at wavelengths around 405-414 nm. The rate of color change is directly proportional to the PLA2 activity. caymanchem.com
This mechanism makes this compound and its diacyl analog, Dithis compound, valuable tools for the continuous monitoring of PLA2 activity in a microtiter plate reader format. caymanchem.com
This compound and its related compound, Dithis compound, serve as effective substrates for a wide range of secreted phospholipase A2 (sPLA2) isoforms. caymanchem.com The sPLA2 family is diverse, comprising multiple groups (e.g., IB, IIA, IIC, IID, IIE, IIF, III, V, X) with unique tissue distributions and substrate preferences. nih.govijbs.com While individual sPLA2s exhibit preferences for specific fatty acids at the sn-2 position (e.g., some prefer arachidonic acid while others prefer oleic acid), many can hydrolyze the heptanoyl thioester bond present in this synthetic substrate. nih.gov This broad applicability has established it as a common substrate for general sPLA2 activity assays, including those from pancreatic and venom sources. caymanchem.com For example, it is readily hydrolyzed by Group IB (porcine pancreatic) and Group III (bee venom) sPLA2s. caymanchem.comlabclinics.com
A critical distinction in the utility of this compound is its lack of reactivity with certain other classes of phospholipases, specifically cytosolic PLA2 (cPLA2) and Platelet-Activating Factor Acetylhydrolase (PAF-AH). caymanchem.com
Cytosolic Phospholipase A2 (cPLA2): The Group IV cPLA2 family, particularly the well-studied cPLA2α, differs significantly from sPLA2s. While it also catalyzes hydrolysis at the sn-2 position, it employs a Ser-Asp catalytic dyad instead of the His-Asp dyad found in sPLA2s. mdpi.comnih.gov cPLA2α shows a strong preference for phospholipids containing arachidonic acid at the sn-2 position. nih.gov this compound is not a suitable substrate for cPLA2, a factor that allows for the specific measurement of sPLA2 activity in samples containing a mixture of PLA2 types. caymanchem.com The activation of cPLA2 is also a more complex process, often requiring Ca²⁺-dependent translocation to the membrane and phosphorylation by kinases like MAPK. nih.govnih.gov
Platelet-Activating Factor Acetylhydrolase (PAF-AH): This family of enzymes, also known as Lp-PLA2, includes intracellular and plasma forms that are calcium-independent. nih.govnih.gov As their name suggests, they specialize in hydrolyzing the acetyl group at the sn-2 position of Platelet-Activating Factor (PAF) and can also act on truncated, oxidized phospholipids. nih.govnih.gov this compound is not hydrolyzed by PAF-AH, allowing researchers to differentiate its activity from that of sPLA2s. caymanchem.com
This selectivity makes this compound a valuable tool for profiling phospholipase activity and distinguishing the contribution of sPLA2s from that of cPLA2 and PAF-AH in biological samples.
This compound is a recognized substrate for sPLA2s from various biological sources, though its efficiency can vary compared to other substrates.
Porcine Pancreatic sPLA2 (pp-sPLA2): This enzyme, a member of the Group IB sPLA2s, is known to hydrolyze phosphatidylcholine. nih.govnih.gov It effectively hydrolyzes thio-PC substrates. However, studies have shown that its activity with the mono-thioester this compound is significantly lower—by a factor of 10 to 13-fold—than its activity with the dithioester analog, Dithis compound. caymanchem.com This suggests that the nature of the acyl chain at the sn-1 position influences the enzyme's catalytic efficiency.
Bee Venom sPLA2 (bv-sPLA2): As a Group III sPLA2, the enzyme from honeybee venom is a potent phospholipase and a major allergen. labclinics.comnih.govmdpi.com It is routinely assayed using thio-PC substrates. caymanchem.comnih.gov Similar to the porcine enzyme, bee venom sPLA2 also exhibits 10 to 13 times less activity when assayed with this compound compared to Dithis compound. caymanchem.com Despite this reduced rate, it is still a reliable substrate for measuring the enzyme's activity. caymanchem.comlabclinics.com
The kinetic analysis of this compound and its close analogs provides quantitative insight into enzyme-substrate interactions. The hydrolysis is typically analyzed using the Michaelis-Menten model, especially when the substrate is presented in mixed micelles with a detergent like Triton X-100. escholarship.org
Research on cobra venom phospholipase A2 with dithiol ester analogs of phosphatidylcholine (thio-PC) in mixed micelles yielded specific kinetic parameters. escholarship.org While data specifically for this compound is limited in the literature, the kinetics of these closely related substrates provide a strong indication of its behavior. For instance, the Vmax for a thio-PC analog with cobra venom PLA2 was determined to be 440 µmol min⁻¹ mg⁻¹, with an apparent Michaelis constant (Km) of approximately 0.1 mole fraction. escholarship.org
The sensitivity of assays using these substrates is also a key characteristic. For bee venom PLA2 acting on Dithis compound, the assay can reliably detect activity in the range of 0.02 to 0.2 µmol/min/ml. caymanchem.com A standard concentration of bee venom PLA2 control enzyme is often calibrated to produce a specific rate of absorbance change (e.g., ~0.1 absorbance units per minute), providing a benchmark for kinetic comparisons. caymanchem.com
Studies on bovine pancreatic PLA2 (Group I) using the oxygen-ester analog 1,2-diheptanoyl-sn-glycero-3-phosphorylcholine (diC7PC) also inform the kinetic behavior. Analysis showed that the Km value for the micellar substrate was independent of Ca²⁺ concentration, while the catalytic rate (kcat) was dependent on the pH, indicating the involvement of specific ionizable groups like His-48 in catalysis. nih.gov
Table 3.1: Selected Kinetic Data for PLA2 with Thio-PC Analogs
| Enzyme Source | Substrate | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Cobra Venom PLA2 | Thio-PC Analog | Vmax | 440 µmol min⁻¹ mg⁻¹ | escholarship.org |
| Cobra Venom PLA2 | Thio-PC Analog | Km (apparent) | ~0.1 mole fraction | escholarship.org |
| Bee Venom PLA2 | Dithis compound | Assay Detection Range | 0.02 - 0.2 µmol/min/ml | caymanchem.com |
Substrate Specificity and Selectivity Profiling with this compound
Investigation of Non-Reactive Enzymatic Systems with this compound
The interaction between an enzyme and a substrate is governed by a high degree of specificity, often likened to a lock and key. libretexts.org This specificity arises from the unique three-dimensional structure of the enzyme's active site, which is composed of a particular arrangement of amino acid residues that create a specific chemical and physical environment. libretexts.orgwikipedia.org When a potential substrate does not fit correctly into this active site, or if the active site cannot induce the necessary conformational change in the molecule, enzymatic catalysis does not occur. The study of such non-reactive systems is crucial for understanding the precise structural requirements and substrate limitations of an enzyme. This compound, a synthetic analog of platelet-activating factor (PAF), serves as a valuable tool in these investigations due to its specific acyl chain length.
Group A Streptococcus (GAS) is a significant human pathogen responsible for a wide range of infections. nih.govfrontiersin.org A key component of its virulence is the secretion of various factors that help it evade the host's immune system. plos.org One such factor is the Streptococcal secreted esterase (SsE), an enzyme that plays a critical role in the bacteria's ability to spread and cause invasive skin infections. nih.govnih.gov SsE functions by hydrolyzing platelet-activating factor (PAF), a potent host signaling molecule that attracts neutrophils (a type of white blood cell) to the site of infection. nih.govnih.gov By inactivating PAF, SsE effectively impedes this key component of the innate immune response. nih.gov
To probe the substrate specificity of SsE, researchers conducted experiments using this compound. nih.gov This compound is an analog of 2-thio-PAF, a known substrate used in colorimetric assays for PAF acetylhydrolases. The critical difference lies in the length of the acyl chain at the sn-2 position: this compound has a seven-carbon chain (heptanoyl), which is significantly longer than the two-carbon acetyl group of PAF.
The investigation revealed that while SsE rapidly hydrolyzed 2-thio-PAF, it showed no detectable hydrolysis of this compound. nih.gov This finding was a clear indication that SsE's catalytic activity is strictly limited to esters with short-chain acyl groups. The enzyme is incapable of processing the longer heptanoyl group, demonstrating a clear boundary for its substrate scope. nih.gov
Table 1: Hydrolysis Activity of Group A Streptococcus Secreted Esterase (SsE)
| Substrate | Chemical Structure Highlight | Hydrolysis by SsE | Implication |
|---|---|---|---|
| 2-thio-PAF | Contains a short (2-carbon) acetyl group at the sn-2 position. | Rapid nih.gov | SsE is an effective PAF acetylhydrolase. |
| This compound | Contains a long (7-carbon) heptanoyl group at the sn-2 position. | Not Detected nih.gov | SsE cannot hydrolyze esters with long-chain acyl groups. nih.gov |
The inability of an enzyme like SsE to hydrolyze this compound is not an isolated phenomenon but rather a fundamental aspect of enzyme biology rooted in protein structure. The specificity of an enzyme for substrates with different acyl chain lengths is determined by the architecture of its substrate-binding pocket. nih.govnih.gov Two primary structural factors are often responsible for this discrimination: steric hindrance and the dimensions of the binding channel. nih.govresearchgate.net
Steric Hindrance: The active site of an enzyme is lined with amino acid residues. If these residues are bulky (e.g., phenylalanine, tryptophan), they can physically obstruct the entry of large substrates, such as lipids with long acyl chains. nih.gov This "blocking" of the pocket prevents the substrate from binding in the correct orientation for catalysis to occur. For example, in studies of two esterases from Rhizomucor miehei, the enzyme that favored shorter-chain esters (RmEstB) was found to have two aromatic amino acids (Phe222 and Trp92) in its binding pocket that were absent in the enzyme that could hydrolyze longer chains. nih.gov These bulky residues effectively narrowed the binding site, restricting access for larger substrates.
Binding Channel Dimensions: A clear illustration of how binding pocket architecture dictates fatty acyl chain specificity is found in the comparison of human acyl-CoA dehydrogenases (ACADs). nih.gov These enzymes are crucial for fatty acid metabolism. Medium-chain acyl-CoA dehydrogenase (MCAD) can only process fatty acids up to a certain length. Its crystal structure reveals that two specific amino acid residues, glutamine (Gln-95) and glutamate (B1630785) (Glu-99), form the base of the substrate-binding cavity, effectively creating a wall that limits the channel's depth. nih.govresearchgate.net
In contrast, very-long-chain acyl-CoA dehydrogenase (VLCAD) is specialized for much longer fatty acids. nih.gov Structural analysis shows that in VLCAD, the corresponding positions are occupied by glycine (B1666218) residues (Gly-175 and Gly-178). Glycine is the smallest amino acid, and this substitution removes the "wall" present in MCAD. nih.govresearchgate.net As a result, the substrate-binding channel in VLCAD is extended by approximately 12 Å, allowing it to accommodate acyl chains as long as 24 carbons. nih.govresearchgate.net
This evidence demonstrates that the lack of hydrolysis of long-chain acyl esters, such as this compound by SsE, is a direct consequence of the enzyme's molecular architecture. The size and shape of the active site, dictated by its specific amino acid sequence, impose strict limitations on the size of the substrate that can be bound and catalyzed.
Table 2: Structural Comparison of Acyl-CoA Dehydrogenase (ACAD) Family Enzymes
| Enzyme | Acyl Chain Specificity | Key Residues at Base of Binding Pocket | Structural Consequence |
|---|---|---|---|
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Medium-chain fatty acids | Glutamine (Gln-95) and Glutamate (Glu-99) nih.govresearchgate.net | Bulky residues form a "wall," creating a shallow binding pocket. |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Very-long-chain fatty acids | Glycine (Gly-175) and Glycine (Gly-178) nih.govresearchgate.net | Small residues extend the binding channel, accommodating longer chains. |
Iv. Biochemical Assay Development and Methodological Applications of Heptanoyl Thio Pc
Colorimetric Assay Principles Utilizing Thiol Detection for Phospholipase Activity
Colorimetric assays using thio-phospholipid substrates like Heptanoyl Thio-PC offer a convenient and continuous method for measuring the activity of phospholipase A2 (PLA2). caymanchem.comcaymanchem.com The fundamental principle involves the PLA2-catalyzed hydrolysis of the thioester bond at the sn-2 position of the phospholipid analog. This enzymatic reaction liberates a free thiol, which can then be detected by a chromogenic reagent, producing a quantifiable color change. caymanchem.comnih.gov
The quantification of the thiol released by PLA2 action on this compound is achieved through the use of chromogenic substrates, which are compounds that react with thiols to produce a colored product.
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) : Commonly known as Ellman's reagent, DTNB is the most widely used chromogenic substrate in these assays. caymanchem.comcaymanchem.com Upon reaction with the free thiol generated from the hydrolysis of the thio-PC substrate, DTNB is reduced, releasing the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion. nih.gov The intensity of the yellow color, which is proportional to the amount of thiol released, can be measured spectrophotometrically. nih.gov The TNB anion has a high molar extinction coefficient (14,100 M⁻¹cm⁻¹ at pH 7.3), which makes the assay highly sensitive. nih.gov
DTP (4,4'-dithiobispyridine) : This is another chromogenic disulfide reagent that can be used for thiol quantitation in phospholipase assays. escholarship.org Similar to DTNB, it reacts with the liberated thiol, resulting in a product with a distinct absorbance spectrum that can be monitored to determine enzyme activity. escholarship.org
The reaction between the liberated thiol and the chromogenic reagent is the cornerstone of the detection method, allowing for the continuous monitoring of enzyme kinetics. nih.gov
Spectrophotometry is the technique used to measure the color change produced by the reaction between the liberated thiol and the chromogenic reagent. This method allows for the real-time, continuous monitoring of phospholipase activity. nih.govnih.gov
The assay is typically performed in a microtiter plate, and a plate reader measures the increase in absorbance at a specific wavelength over time. caymanchem.comabcam.com For assays using DTNB, the absorbance is monitored at or near 412 nm (commonly 405 nm or 414 nm). nih.govcaymanchem.comabcam.com For assays employing 4,4-dithiobispyridine, the change in absorption is measured at 324 nm. escholarship.org
The rate of the enzymatic reaction is determined by calculating the change in absorbance per unit of time (ΔA/min) from the linear portion of the reaction curve. caymanchem.comabcam.com This rate is then converted into enzymatic activity (e.g., in µmol of substrate hydrolyzed per minute per ml of enzyme) using the Beer-Lambert law and the molar extinction coefficient of the chromophore. caymanchem.comabcam.com For example, a practical extinction coefficient for DTNB, adjusted for the pathlength in a 96-well plate, is often used for these calculations. caymanchem.comabcam.com This continuous assay format is sensitive and convenient for detailed kinetic analysis and high-throughput screening of enzyme inhibitors. nih.govnih.gov
Methodological Considerations in Assay Optimization with this compound
Optimizing phospholipase assays that use this compound requires careful consideration of how the substrate is presented to the enzyme and the potential for chemical interference.
Phospholipases are enzymes that act at the interface between aqueous and lipid phases. escholarship.org Therefore, the physical state of the substrate is a critical determinant of enzyme activity. Solubilizing agents, most notably the non-ionic detergent Triton X-100, are essential for these assays. escholarship.orgescholarship.org
Triton X-100 is used to create mixed micelles containing both the detergent and the this compound substrate. nih.govescholarship.org This is crucial because many phospholipases, including cobra venom PLA2, require the substrate to be in a micellar form rather than as monomers or in bilayer structures like liposomes. escholarship.org The formation of these mixed micelles provides a surface interface where the enzyme can bind and exert its catalytic activity. nih.gov
The concentration of Triton X-100 significantly impacts the assay's performance. The detergent's concentration must be above its critical micellar concentration (CMC), the concentration at which micelles begin to form, for the assay to work effectively. escholarship.org The CMC for Triton X-100 is generally reported in the range of 0.22 to 0.24 mM. However, excessively high concentrations of Triton X-100 can lead to an apparent inhibition of the enzyme. escholarship.org This phenomenon, known as "surface dilution," occurs because the substrate molecules (this compound) become diluted by the excess detergent molecules on the surface of the micelle, reducing the likelihood of the enzyme encountering its substrate. escholarship.org Therefore, optimizing the molar ratio of Triton X-100 to the thio-phospholipid substrate is a key step in assay development. Studies have shown that the exchange of phospholipid molecules between these mixed micelles is a rapid process, ensuring that the entire substrate pool is accessible to the enzyme during the course of the reaction. nih.gov
The accuracy of assays relying on thiol detection can be compromised by the presence of interfering substances.
Exogenous Thiols and Reductants : Reagents such as dithiothreitol (B142953) (DTT), often used to maintain the reduced state of cysteine residues in enzymes and prevent oxidative damage, can interfere significantly. nih.govresearchgate.net DTT is a thiol-containing compound and will react directly with DTNB, leading to a high background signal that masks the signal from the enzyme-catalyzed reaction. nih.gov Furthermore, DTT can have effects on protein function that are not related to its reducing activity. researchgate.net A primary strategy to mitigate this interference is to remove the DTT after it has been used to activate the enzyme but before the substrate and detection reagents are added. nih.gov This can be accomplished using methods like centrifugal filtration. nih.gov
Other Interfering Compounds : Substances like sulfite (B76179) can also interfere with thiol-based assays by causing the scission of disulfide bonds, which could potentially react with the chromogenic detector. nih.gov
Careful experimental design, including the use of appropriate controls (e.g., non-enzymatic controls to measure the rate of background thiol generation or reaction) and purification steps to remove interfering agents, is essential for obtaining reliable and accurate results in thiol-based phospholipase assays. caymanchem.comnih.gov
Comparative Enzymatic Activity Assays Utilizing this compound and Analogs
This compound is a structural analog of other thio-substituted phospholipids (B1166683), such as 1,2-bis(heptanoylthio) Glycerophosphocholine (dithis compound). caymanchem.com While both can serve as substrates for PLA2, their structural differences can lead to significant variations in enzymatic activity. caymanchem.com this compound possesses an ether-linked C16 moiety at the sn-1 position, whereas dithis compound has a thioester bond at both the sn-1 and sn-2 positions. caymanchem.com
Direct comparative studies have shown that certain secretory PLA2 (sPLA2) enzymes exhibit markedly different activities towards these two substrates. For instance, porcine pancreatic and bee venom sPLA2s are significantly less active on this compound. caymanchem.com
| Enzyme Source | Substrate | Relative Activity | Citation |
| Porcine Pancreas sPLA2 | Dithis compound | 1 | |
| This compound | ~10-13 fold lower | caymanchem.com | |
| Bee Venom sPLA2 | Dithis compound | 1 | |
| This compound | ~10-13 fold lower | caymanchem.com |
This table illustrates the qualitative comparison of enzyme activity. The value '1' is assigned to the activity with Dithis compound as the baseline for comparison.
This observed decrease in activity with this compound for these specific enzymes has not been extensively investigated. caymanchem.com Such differences highlight the importance of substrate selection in assay design and suggest that structural variations, even outside the hydrolyzed bond, can profoundly influence enzyme-substrate recognition and catalytic efficiency.
Evaluation of this compound versus Dithis compound as Substrates in Phospholipase Assays
This compound and its counterpart, Dithis compound, are both utilized as chromogenic substrates in colorimetric assays for measuring phospholipase (PL) activity. caymanchem.commedchemexpress.com These assays typically employ Ellman's reagent (DTNB), which reacts with the free thiol group released upon cleavage of the sn-2 position of the substrate by PLA2, producing a quantifiable color change. caymanchem.comcaymanchem.com
The primary structural difference between these two substrate analogs lies at the sn-1 position. This compound possesses an ether-linked saturated C16 moiety at this position, whereas Dithis compound has a heptanoyl thiol ester. caymanchem.commedchemexpress.comnih.gov This structural variance significantly influences their interaction with and hydrolysis by certain phospholipase enzymes.
Research findings indicate a notable difference in substrate efficiency between the two. Specifically, porcine pancreatic and bee venom secretory PLA2 (sPLA2) enzymes demonstrate significantly lower activity—approximately 10 to 13 times less—when assayed with this compound as compared to Dithis compound. caymanchem.commedchemexpress.comnih.gov The precise reasons for this marked decrease in activity have not been extensively investigated. caymanchem.comnih.gov
A 2014 study investigating the components of bee and wasp venom utilized both this compound and Dithis compound, among other thiol-labeled substrates, to measure PLA2 activity. harvard.edu This research confirmed that both venoms exhibit PLA2 activity and that the specificities of their enzymes are partially shared. harvard.edu
Table 1: Comparative Activity of sPLA2 Enzymes with Thio-PC Substrates
| Enzyme Source | Substrate | Relative Activity |
|---|---|---|
| Porcine Pancreas | This compound | Low |
| Porcine Pancreas | Dithis compound | High (10-13x > this compound) caymanchem.comnih.gov |
| Bee Venom | This compound | Low |
| Bee Venom | Dithis compound | High (10-13x > this compound) caymanchem.comnih.gov |
Analysis of Substrate Analog Performance in Enzyme Characterization and Inhibitor Studies
Substrate analogs like this compound and Dithis compound are instrumental in the characterization of phospholipase enzymes and the screening of potential inhibitors. labchem.com.myescholarship.org The choice of substrate can be critical, as the kinetics of phospholipase action are complex, often influenced by the aggregation state of the substrate at the lipid-water interface. nih.gov
Dithis compound is a widely used colorimetric substrate for a broad range of PLA2s, with the notable exceptions of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH). caymanchem.comcaymanchem.comescholarship.org Its utility is highlighted by its inclusion in commercially available inhibitor screening assay kits for secretory PLA2s (sPLA2s). caymanchem.comabcam.com For instance, in an assay for human Type V sPLA2, the Michaelis-Menten constant (K_m) for Dithis compound was determined to be 0.78 mM. caymanchem.com
The study of phospholipase inhibitors often relies on these thio-PC substrates. For competitive inhibitors, the calculated IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) is dependent on the substrate concentration used in the assay. caymanchem.com Thioetheramide-PC is an example of a competitive sPLA2 inhibitor that has been evaluated using this system. caymanchem.com
While Dithis compound is more commonly cited in inhibitor screening kits, this compound also serves as a valuable tool. labchem.com.mymedchemexpress.eu A study published in 2014 utilized a panel of sn-2 thiol-labeled substrates, including this compound and Dithis compound, to detect PLA2 activity in bee and wasp venom and to confirm the inhibitory action of manoalide, a known PLA2 inhibitor. harvard.edu The differential reactivity of enzymes towards these analogs can provide insights into the specificities of different PLA2 isozymes. The lower reactivity of this compound with certain sPLA2s may offer advantages in specific experimental contexts, such as studying enzymes with very high turnover rates where a slower reaction might be easier to measure accurately.
The development of novel assay methodologies, such as lipidomics-based liquid chromatography-mass spectrometry (LC-MS) assays, allows for the use of a wider variety of natural and synthetic phospholipids as substrates, moving beyond the limitations of traditional radiolabeled or single chromogenic substrates. escholarship.org This enables more complex and physiologically relevant inhibitor assessments using mixtures of phospholipid substrates. escholarship.org
V. Biological and Biochemical Research Applications of Heptanoyl Thio Pc
Utilization in Lipid Biochemistry Research
The primary application of Heptanoyl Thio-PC lies within the field of lipid biochemistry, particularly in the study of enzymes that metabolize glycerophospholipids. Its design as an analog of phosphatidylcholine allows it to serve as a substrate for specific enzymes, enabling detailed investigation of their function and regulation.
This compound and its structural relatives are instrumental in studying phospholipase A2 (PLA2) enzymes, which are critical in lipid metabolism and signaling. caymanchem.comlabscoop.com These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of phospholipids (B1166683), releasing a fatty acid and a lysophospholipid. caymanchem.com
The key to this compound's utility in this context is its sn-2 thioester bond. When a PLA2 enzyme cleaves this bond, it releases a free thiol group instead of a carboxylic acid. This thiol can then react with a chromogenic reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce a colored product that can be measured spectrophotometrically. caymanchem.comcaymanchem.com This provides a continuous and convenient colorimetric assay to measure the enzymatic activity of PLA2. caymanchem.comlabscoop.com
A significant feature of this compound is the ether linkage at the sn-1 position. This structural modification makes the molecule resistant to cleavage by phospholipase A1 and prevents the lysophospholipid product from being further metabolized by lysophospholipase activity. nih.gov This ensures that the measured activity is specific to PLA2 acting on the sn-2 position. For instance, a similar analog, 1-hexadecyl-2-arachidonoylthio-2-deoxy-sn-glycero-3-phosphorylcholine, was specifically developed for a microtiter plate assay of human cytosolic PLA2 (cPLA2), an enzyme that preferentially binds arachidonic acid. nih.gov The use of an sn-1 alkyl-ether in this substrate was crucial for ensuring that only PLA2 activity was measured. nih.gov
By using such analogs, researchers can compare the substrate specificity of different PLA2 isoforms. For example, porcine pancreatic and bee venom secretory PLA2 (sPLA2) enzymes show 10- to 13-fold less activity with this compound compared to its diacyl counterpart, dithis compound. caymanchem.comlabscoop.com This suggests that the ether linkage at the sn-1 position can influence the binding or catalytic efficiency of certain PLA2 enzymes, providing insights into their regulatory mechanisms and structural requirements for substrate recognition.
Table 1: Comparison of this compound and Related Phospholipase A2 Substrates
| Compound | sn-1 Linkage | sn-2 Linkage | Primary Use | Key Feature |
|---|---|---|---|---|
| This compound | Ether (C16:0) | Thioester (C7:0) | Colorimetric assay for sPLA2 | Ether-linkage provides stability against other lipases. |
| Dithis compound | Thioester (C7:0) | Thioester (C7:0) | General colorimetric assay for most PLA2s | Lacks the ether linkage at sn-1. |
| 1-Hexadecyl-2-arachidonoylthio-2-deoxy-sn-glycero-3-phosphorylcholine | Ether (C16:0) | Thioester (C20:4) | Specific assay for cytosolic PLA2 (cPLA2) | Contains arachidonoyl group preferred by cPLA2. nih.gov |
Glycerophospholipids are fundamental components of cellular membranes and are involved in complex metabolic pathways. lipotype.com Ether-linked phospholipids, such as those mimicked by this compound, are a specific class of glycerophospholipids with distinct metabolic routes and biological functions, including roles in signaling and providing resistance to certain phospholipases. lipotype.comnih.gov
While direct studies using this compound to trace entire metabolic pathways are not extensively documented, its nature as an ether-linked phosphatidylcholine analog makes it a relevant tool for dissecting specific enzymatic steps within the broader glycerophospholipid metabolism. The metabolism of ether lipids is interconnected with that of diacyl-phospholipids, and shifts between these pathways can be indicative of cellular responses to stimuli or pathological states. nih.gov
Application in Membrane Biology Studies
The physical and chemical properties of phospholipids dictate the structure and function of biological membranes. Synthetic phospholipid analogs like this compound are valuable tools for investigating the intricate environment of the cell membrane.
The interaction between lipids and proteins is fundamental to many cellular processes, including signal transduction and membrane transport. The specific structure of this compound, with its stable ether-linked anchor and modifiable thio-linked acyl chain, represents a design principle that can be adapted to probe these interactions. While this compound itself is primarily used for enzyme assays, its structure exemplifies how synthetic analogs can be created to explore the membrane interface.
Researchers can synthesize phospholipid analogs with photoactivatable or clickable groups to covalently trap and identify interacting proteins. The ether linkage at the sn-1 position provides a stable scaffold to which different functional groups can be attached at the sn-2 or headgroup positions. This allows for the mapping of lipid-binding domains on proteins and the characterization of the lipid environment surrounding membrane proteins.
The composition of phospholipids in a membrane influences its fluidity, curvature, and thickness, which in turn affect the function of embedded proteins. Synthetic analogs with defined acyl chain lengths and linkages, such as this compound, can be incorporated into model membranes like liposomes or nanodiscs to systematically study how specific lipid structures impact membrane properties.
The presence of an ether linkage, as found in this compound, is known to alter the packing of phospholipids, which can affect membrane fluidity and the formation of lipid rafts. By creating model membranes with a controlled composition of such analogs, researchers can investigate how changes in lipid structure influence membrane-dependent processes like membrane fusion or the partitioning of proteins into specific membrane domains.
Research in Specific Biological Systems Using this compound as a Probe
While the primary application of this compound has been in in-vitro biochemical assays, its use as a probe can be extended to more complex biological systems. For example, it can be used to measure PLA2 activity in cell lysates or subcellular fractions to understand how this activity is altered in response to specific stimuli or in disease states. In one study, a related compound, arachidonoyl thio-PC, was used to measure PLA2 activity in cell lysates to investigate signaling pathways in endothelial cells. nih.gov
Furthermore, ether-linked lipids, for which this compound is an analog, have been implicated in various physiological and pathological processes. Elevated levels of ether-linked phosphatidylcholines have been found in certain cancers and are important constituents of neutrophils. lipotype.com Conversely, reduced levels are associated with some neurological disorders. lipotype.com In studies of obesity, specific ether-linked lipids have been identified as being elevated in the plasma of morbidly obese individuals, suggesting a role in obesity-associated dyslipidemia and vascular disease. nih.gov While this compound may not be used directly in these clinical studies, its utility in characterizing the enzymes that metabolize these lipids provides an indirect but crucial link to understanding these conditions. For example, understanding the specificity of PLA2 isoforms for ether-linked substrates could help elucidate the mechanisms leading to the altered lipid profiles observed in these diseases.
Table 2: Potential Research Areas for this compound and Related Analogs
| Biological System / Disease Model | Potential Application | Rationale |
|---|---|---|
| Inflammatory Cells (e.g., Neutrophils, Macrophages) | Quantify PLA2 activity in cell lysates. | PLA2 is a key enzyme in the inflammatory response, releasing arachidonic acid for eicosanoid synthesis. lipotype.com |
| Cancer Cell Lines | Compare PLA2 substrate specificity between cancerous and non-cancerous cells. | Ether lipid metabolism is often altered in aggressive cancers. lipotype.com |
| Neurological Disease Models | Assess PLA2 activity in brain tissue homogenates. | Dysregulation of ether lipids and PLA2 has been linked to neurodegenerative diseases. ebi.ac.uk |
| Models of Obesity and Metabolic Syndrome | Investigate the activity of PLA2 isoforms on ether-linked substrates. | Ether-linked lipid profiles are altered in obesity, and PLA2 plays a role in lipid metabolism. nih.gov |
Characterization of Enzyme Activity from Animal Venoms (e.g., Bee Venom, Wasp Venom PLA2)
This compound serves as a chromogenic substrate for the investigation of phospholipase A2 (PLA2) activity present in animal venoms, such as those from bees and wasps. The enzymatic hydrolysis of the sn-2 thioester bond by PLA2 liberates a free thiol group. This thiol then reacts with a detector molecule, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be quantified spectrophotometrically. This assay provides a direct measure of the enzyme's catalytic activity.
Research has shown that this compound is a substrate for both bee venom PLA2 (bvPLA2) and wasp venom PLA2. In one study, the PLA2 activity of both venoms was observed using a panel of sn-2 thiol-labeled substrates, including this compound. This confirmed that wasp venom, in addition to its known phospholipase A1 (PLA1) activity, also possesses PLA2 activity with specificities that are at least partially shared with bvPLA2.
It is noteworthy that the efficiency of hydrolysis can vary depending on the specific PLA2 enzyme and the substrate structure. For instance, bee venom sPLA2 has been observed to exhibit 10-13 fold less activity when assayed with this compound compared to its counterpart, dithis compound. abcam.com This suggests that the nature of the acyl group at the sn-1 position can influence substrate recognition and turnover by the enzyme.
Table 1: Research Findings on the Application of Thio-Phosphatidylcholine Substrates in Venom PLA2 Characterization
| Venom Source | Enzyme | Substrate(s) | Key Findings |
| Bee Venom (Apis mellifera) | Phospholipase A2 (PLA2) | This compound, Dithis compound | Bee venom PLA2 demonstrates activity on this compound, although it is 10-13 times lower than with Dithis compound. abcam.com |
| Wasp Venom | Phospholipase A2 (PLA2) | This compound, Dithis compound, Arachidonyl thio-PC, Palmitoyl thio-PC | Wasp venom contains PLA2 activity, which can be detected using this compound and other thiol-labeled substrates. The specificities are partially shared with bee venom PLA2. |
Studies Related to Bacterial Enzyme Characterization and Pathogen-Host Interactions
While thioester analogs of phosphatidylcholine, such as this compound, are established substrates for many eukaryotic phospholipase A2 enzymes, their specific application in the characterization of bacterial enzymes and in the study of pathogen-host interactions is not as extensively documented in publicly available research.
Bacterial pathogens do produce a variety of virulence factors, including phospholipases, that play a role in host cell damage and manipulation of the host immune response. The study of these bacterial enzymes is crucial for understanding disease mechanisms. In principle, substrates like this compound could be employed to assay the activity of bacterial PLA2 enzymes, provided the enzyme can recognize and hydrolyze the sn-2 thioester bond.
However, detailed research findings specifically utilizing this compound for the characterization of bacterial phospholipases or to investigate the intricacies of pathogen-host interactions are limited. General methods for detecting bacterial phospholipase activity often involve different assay systems. The exploration of this compound and similar thio-substrates in the context of bacterial pathogenesis remains an area with potential for future research.
Vi. Future Research Directions and Unexplored Avenues for Heptanoyl Thio Pc
Elucidation of Structural Determinants for Differential Enzymatic Activity with Heptanoyl Thio-PC and its Analogs
A significant observation regarding this compound is the marked difference in enzymatic activity it elicits compared to its analog, dithis compound. Specifically, porcine pancreatic and bee venom sPLA2 enzymes show a 10- to 13-fold lower activity with this compound. hep.com.cncaymanchem.com This substantial decrease in activity, which has not yet been thoroughly investigated, presents a compelling avenue for future research. hep.com.cncaymanchem.com this compound is distinguished from dithis compound by the presence of an ether-linked saturated C16 moiety at the sn-1 position, in place of a heptanoyl thiol ester. hep.com.cncaymanchem.com
Future studies should aim to elucidate the precise structural features of this compound that account for this differential activity. Research has shown that different PLA2 types exhibit distinct selectivity toward phospholipids (B1166683) with sn-1 ester, alkyl ether, and vinyl ether linkages. nih.govresearchgate.net For instance, secreted PLA2s (sPLA2s) have demonstrated a preference for ester-linked phospholipids over those with alkyl and vinyl ether linkages. nih.gov
A systematic investigation could involve the following:
Comparative Kinetic Analysis: Detailed kinetic studies (e.g., determination of K_m and V_max) of a panel of PLA2 enzymes with both this compound and dithis compound would provide quantitative data on the differences in substrate binding and turnover.
Molecular Dynamics Simulations: Computational modeling can offer insights into the binding orientation of this compound within the active site of various PLA2 enzymes. nih.gov These simulations could reveal how the ether-linked C16 chain at the sn-1 position influences the presentation of the sn-2 thioester bond to the catalytic residues of the enzyme.
Structural Biology: Co-crystallization of PLA2 enzymes with this compound or a non-hydrolyzable analog could provide direct structural evidence for its binding mode. This would allow for a detailed comparison with the binding of ester-linked phospholipids.
The following table summarizes the key structural differences between this compound and its well-studied analog, dithis compound, which form the basis for investigating differential enzymatic activity.
| Feature | This compound | Dithis compound |
|---|---|---|
| Linkage at sn-1 Position | Ether-linked saturated C16 moiety | Ester-linked heptanoyl thiol |
| Group at sn-2 Position | Heptanoyl thioester | Heptanoyl thioester |
| Observed sPLA2 Activity | Lower (10-13 fold less) | Higher |
Development of Advanced Analytical Techniques for this compound Metabolites and Reaction Products
Future research should focus on establishing robust methods for the separation, identification, and quantification of this compound and its primary metabolites: the lysophospholipid product (1-O-hexadecyl-sn-glycero-3-phosphocholine) and the released heptanoic acid. Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), are well-suited for this purpose. nih.govnih.gov
A prospective analytical workflow could involve:
Lipid Extraction: Utilizing established lipid extraction protocols, such as the Folch or Bligh and Dyer methods, to isolate this compound and its metabolites from complex biological matrices. nih.govresearchgate.net
Chromatographic Separation: Employing reversed-phase or normal-phase liquid chromatography to separate the parent compound from its more polar lysophospholipid metabolite.
Mass Spectrometric Detection: Using tandem mass spectrometry (MS/MS) for unambiguous identification and quantification of the analytes based on their specific precursor and product ions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, could also be a powerful, non-destructive tool for monitoring the hydrolysis of this compound in real-time by observing the distinct signals of the phospholipid substrate and the lysophospholipid product. acs.orgspectroscopyonline.com
The following table outlines a proposed analytical approach for studying this compound metabolism.
| Analytical Step | Proposed Technique | Objective |
|---|---|---|
| Extraction | Liquid-Liquid Extraction (e.g., Folch method) | Isolate lipids from the reaction mixture or biological sample. |
| Separation | Liquid Chromatography (LC) | Separate this compound from its lysophospholipid product. |
| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | Provide specific identification and accurate quantification of each compound. |
| Real-time Monitoring | ³¹P Nuclear Magnetic Resonance (NMR) | Non-destructively track the conversion of substrate to product over time. |
Investigation into Broader Biological Roles and Signaling Pathways Beyond Current Assay Applications
Currently, this compound is exclusively considered a synthetic substrate for in vitro assays. However, its structure as an ether-linked phospholipid analog suggests the possibility of broader biological roles that have not yet been explored. Endogenous ether lipids are known to be critical components of cell membranes and are involved in various physiological processes, including signal transduction, membrane fusion, and protection against oxidative stress. hep.com.cnprotein-cell.netnih.gov
Future research should investigate whether this compound, or its metabolites, can influence cellular processes. Given its ether linkage at the sn-1 position, a feature shared with biologically active lipids like plasmalogens and Platelet-Activating Factor (PAF), it is conceivable that this compound could:
Modulate Membrane Properties: Ether lipids are known to influence membrane fluidity and the formation of lipid rafts, which are important signaling platforms. nih.gov Studies could explore how the incorporation of this compound into artificial or cellular membranes affects these properties.
Interact with Signaling Pathways: The lysophospholipid product of this compound hydrolysis is an ether-linked lysophosphatidylcholine. Such molecules can act as signaling messengers themselves. Research is needed to determine if this metabolite can activate specific receptors or influence downstream signaling cascades. nih.gov
Exhibit Antioxidant Properties: Some ether lipids, particularly plasmalogens with a vinyl-ether bond, are thought to have antioxidant functions. nih.gov While this compound has a saturated alkyl-ether bond, it would be worthwhile to investigate if it or its metabolites possess any capacity to protect cells from oxidative damage.
These investigations would elevate this compound from a simple laboratory reagent to a potential tool for probing the complex biology of ether lipids.
Engineering of this compound Analogs for Specific Research Probes and Mechanistic Studies
The chemical structure of this compound provides a versatile scaffold for the design and synthesis of novel research probes. By chemically modifying the parent molecule, it is possible to create analogs with tailored properties for specific applications in studying enzyme function and lipid-protein interactions.
Future directions in this area include:
Fluorescent Probes: Attaching a fluorescent reporter group (e.g., NBD, pyrene, or coumarin) to the this compound molecule could enable real-time visualization of its localization within cells and its interaction with PLA2 enzymes. nih.govmdpi.com Such probes would be invaluable for studying enzyme kinetics in a continuous format and for high-throughput screening of PLA2 inhibitors.
Photo-activatable and Click-Chemistry Probes: Incorporating photo-activatable cross-linking groups or "clickable" moieties (e.g., alkynes or azides) would allow for the identification of binding partners and the study of lipid-protein interactions in their native environment.
Systematic Structural Variants: Synthesizing a library of this compound analogs with systematic variations in the length of the sn-1 ether-linked alkyl chain and the sn-2 acyl chain would provide a powerful toolkit for dissecting the substrate specificity of different PLA2 isoforms. uncw.edu This could help to explain why certain PLA2s show a preference for specific fatty acids at the sn-2 position. escholarship.org
The development of these engineered analogs would provide sophisticated tools for detailed mechanistic studies of phospholipases and other lipid-binding proteins, expanding the research applications of the this compound platform.
Q & A
Q. What is the role of Heptanoyl Thio-PC in measuring phospholipase A2 (PLA2) activity, and how is it methodologically applied?
this compound is a synthetic substrate used in chromogenic assays to quantify secretory PLA2 (sPLA2) activity. The method involves hydrolysis of the thioester bond by PLA2, releasing free thiols detected colorimetrically using 5,5’-dithio-bis(2-nitrobenzoic acid) (DTNB) at 405 nm . Key steps include:
- Preparing mixed micelles with 1 mM this compound and 0.3 mM Triton X-100 in Tris-HCl buffer (pH 7.5) with 10 mM CaCl₂ .
- Monitoring reaction kinetics with a microplate reader and calculating activity based on thiol release rates .
- Including controls (e.g., thiotheramide-PC as an inhibitor) to validate specificity .
Q. How do researchers optimize this compound concentration to avoid substrate inhibition in PLA2 assays?
Substrate inhibition can occur at high concentrations due to micelle aggregation. Optimization involves:
- Titrating this compound between 0.1–1.5 mM to identify linear reaction phases .
- Using Triton X-100 (0.3 mM) to stabilize micelles and ensure uniform substrate availability .
- Validating with kinetic parameters (e.g., Vmax and Km) derived from Michaelis-Menten plots .
Advanced Research Questions
Q. What experimental challenges arise when comparing this compound with other thioester substrates (e.g., diheptanoyl vs. dipalmitoyl derivatives) in PLA2 studies?
Differences in acyl chain length and solubility impact enzyme-substrate interactions:
- Shorter chains (C7) : Higher solubility but lower affinity for membrane-bound PLA2 isoforms .
- Longer chains (C16) : Mimic natural phospholipids but require organic solvents for solubilization, which may denature enzymes .
- Methodological adjustments: Use of detergents (Triton X-100) for micelle formation or liposomes for membrane-bound enzyme studies .
Q. How can contradictory data on this compound’s specificity for sPLA2 isoforms be resolved?
Contradictions often stem from assay conditions or enzyme sources. Strategies include:
- Purification validation : Confirming enzyme purity via SDS-PAGE or activity assays against isoform-specific inhibitors .
- Cross-validation : Comparing results with alternative substrates (e.g., radiolabeled phospholipids) or genetic knockdown models .
- Statistical analysis : Applying ANOVA to assess inter-experimental variability and outlier removal criteria .
Q. What are the best practices for troubleshooting interference from endogenous thiols in this compound-based assays?
Endogenous thiols (e.g., glutathione) can inflate background absorbance. Mitigation involves:
- Sample pretreatment : Dialyzing fractions or using size-exclusion chromatography to remove low-molecular-weight thiols .
- Blank correction : Subtracting absorbance of non-enzymatic controls (samples without CaCl₂, which is essential for PLA2 activity) .
- Alternative detection : Switching to fluorogenic substrates (e.g., pyrene-labeled PC) in thiol-rich biological matrices .
Q. How does this compound’s stability under varying pH and temperature conditions affect assay reproducibility?
Hydrolysis of the thioester bond is pH- and temperature-sensitive. To ensure reproducibility:
- Buffer standardization : Use Tris-HCl (pH 7.5) for optimal enzyme activity and substrate stability .
- Temperature control : Conduct assays at 25°C or 37°C with pre-equilibration to minimize thermal degradation .
- Batch testing : Pre-assay substrate quality checks via thin-layer chromatography (TLC) to detect hydrolysis products .
Methodological Design and Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound inhibition studies?
Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values:
Q. How should researchers design controls to distinguish PLA2 activity from non-specific esterases in this compound assays?
Critical controls include:
- Calcium dependence : PLA2 requires Ca²⁺; include EDTA-treated samples to chelate Ca²⁺ and block activity .
- Isoform-specific inhibitors : Use inhibitors like LY311727 (sPLA2-specific) or methylarachidonyl fluorophosphonate (cPLA2-specific) .
- Heat inactivation : Boil enzyme fractions to denature proteins and confirm activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
